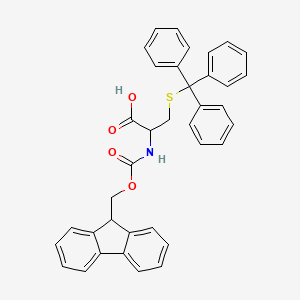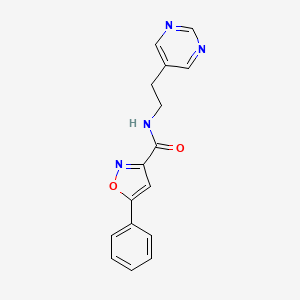
5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The structure of “5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide” includes this isoxazole ring, which is significant due to its wide spectrum of biological activities and therapeutic potential.Chemical Reactions Analysis
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Miyashita, Iijima, Higashino, and Matsuda (1990) described the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to 5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide. These compounds were obtained through the reaction of similar aminopyrazoles with ethyl alcanoates (Miyashita, A., Iijima, C., Higashino, T., & Matsuda, H., 1990).
Biological Evaluation and Potential Applications 2. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines, closely related to the target compound, and evaluated them for anticancer and anti-5-lipoxygenase activities. These compounds showed promise in cytotoxic activities against certain cancer cell lines (Rahmouni, A., Souiei, S., Belkacem, M. A., Romdhane, A., Bouajila, J., & Ben Jannet, H., 2016).
Chemical Transformations and Derivatives 3. Desimoni, Grünanger, and Finzi (1967) investigated the synthesis of isoxazolo[5,4-d]pyrimidines, similar in structure to the compound of interest. Their work involved the reaction of phenyl-aminoisoxazole-carboxamide with acyl chlorides, leading to a variety of derivatives (Desimoni, G., Grünanger, P., & Finzi, P. V., 1967).
Enzymatic Activity and Potential Uses in Medicine 4. Abd and Awas (2008) prepared pyrazolopyrimidinyl keto-esters and studied their enzymatic activities. They found that these compounds significantly increased the reactivity of cellobiase, suggesting potential applications in enzymatic studies or medicine (Abd, M., & Awas, G., 2008).
Exploration of Novel Compounds and Their Applications 5. Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, and Jannet (2014) synthesized new isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. These compounds could have potential applications in various fields, including medicinal chemistry and material science (Rahmouni, A., Romdhane, A., Ben Said, A., Guérineau, V., Touboul, D., & Jannet, H., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
5-phenyl-N-(2-pyrimidin-5-ylethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-16(19-7-6-12-9-17-11-18-10-12)14-8-15(22-20-14)13-4-2-1-3-5-13/h1-5,8-11H,6-7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTWVSYJFQNUNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCC3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


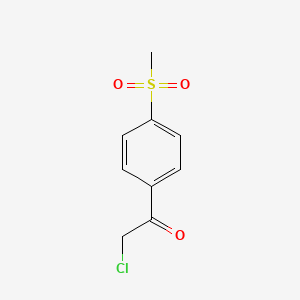
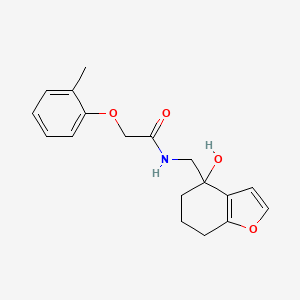

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2686834.png)

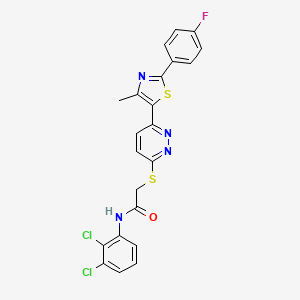

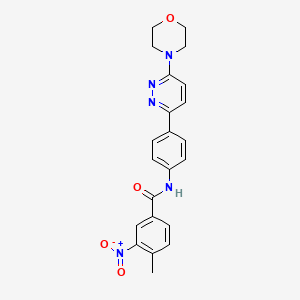
![2-methyl-2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile](/img/no-structure.png)

![1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2686844.png)
